

A Technical Guide to Bis-PEG4-t-butyl ester for Bioconjugation Applications

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Compound of Interest

Compound Name: *Bis-PEG4-t-butyl ester*

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Executive Summary

Bis-PEG4-t-butyl ester is a homobifunctional, discrete polyethylene glycol (dPEG®) linker used extensively in bioconjugation and drug development. Its structure, featuring two t-butyl ester-protected carboxylic acid groups at each end of a hydrophilic 4-unit PEG spacer, offers a versatile platform for covalently linking molecules. The PEG chain enhances aqueous solubility and improves the pharmacokinetic profile of conjugates, while the t-butyl esters provide a stable protecting group that can be efficiently removed under specific acidic conditions to reveal reactive carboxyl groups. This guide details the properties, applications, and experimental protocols associated with **Bis-PEG4-t-butyl ester**, with a focus on its role in creating complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecule Properties and Specifications

The utility of **Bis-PEG4-t-butyl ester** stems from its well-defined physicochemical properties. The monodisperse PEG4 spacer provides a precise length, crucial for optimizing the spatial orientation between conjugated molecules.

Property	Value	Reference
Synonyms	tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate	[1]
Molecular Formula	C20H38O8	[1]
Molecular Weight	422.51 g/mol	[1]
CAS Number	2100306-53-2	[1]
Spacer Arm Length	24 atoms, ~25.9 Å	N/A
Solubility	Soluble in water, DMSO, DCM, DMF	[2]
Storage Condition	-20°C	[3]

Note: Upon deprotection, the resulting molecule is Bis-PEG4-acid (MW: 294.3 g/mol).[4]

Principle of Reactivity and Application

The core functionality of **Bis-PEG4-t-butyl ester** lies in the latent reactivity of its terminal groups. The t-butyl esters act as robust protecting groups for the carboxylic acids, rendering the linker inert during initial synthetic steps. This allows for the incorporation of other functionalities or purification without unintended side reactions.

The deprotection step, typically achieved with acids like trifluoroacetic acid (TFA), quantitatively converts the ester to the free carboxylic acid (Bis-PEG4-acid).[5] This resulting di-acid is a versatile precursor for forming stable amide bonds with primary amines on biomolecules (e.g., lysine residues in proteins) using standard carbodiimide chemistry (e.g., EDC, DCC) with or without N-hydroxysuccinimide (NHS) for enhanced efficiency.[6][7]

This strategic deprotection and subsequent conjugation make it a valuable component in advanced therapeutics.[8]

- In PROTACs: The linker connects a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to targeted protein

degradation.[9][10] The PEG4 spacer's hydrophilicity and flexibility are critical for optimizing complex formation and improving the PROTAC's overall properties.[9]

- In ADCs: The linker can be used to attach cytotoxic payloads to an antibody. The hydrophilic PEG spacer enhances the solubility and stability of the entire ADC construct, potentially reducing aggregation and improving its pharmacokinetic profile.[11][12]

Experimental Protocols

Protocol for Deprotection of Bis-PEG4-t-butyl ester

This protocol describes the removal of the t-butyl ester protecting groups to yield the corresponding di-carboxylic acid (Bis-PEG4-acid).

Materials:

- **Bis-PEG4-t-butyl ester**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Rotary evaporator
- Nitrogen or Argon gas supply

Procedure:

- Dissolve **Bis-PEG4-t-butyl ester** in anhydrous DCM to a concentration of 10-50 mg/mL in a round-bottom flask.
- Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). This creates a 50% TFA in DCM solution.[5]
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

- Upon completion, remove the solvent and excess TFA by rotary evaporation.
- Co-evaporate the residue with DCM or toluene (3x) to ensure complete removal of residual TFA.
- The resulting solid/oil is the deprotected Bis-PEG4-acid, which can be used in the next step without further purification, or purified by chromatography if necessary.

Protocol for EDC/NHS Amide Coupling to a Protein

This protocol details the conjugation of the deprotected Bis-PEG4-acid to primary amines (e.g., lysine residues) on a target protein.

Materials:

- Bis-PEG4-acid (from Protocol 4.1)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: MES, pH 4.7-6.0
- Target protein in a suitable buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

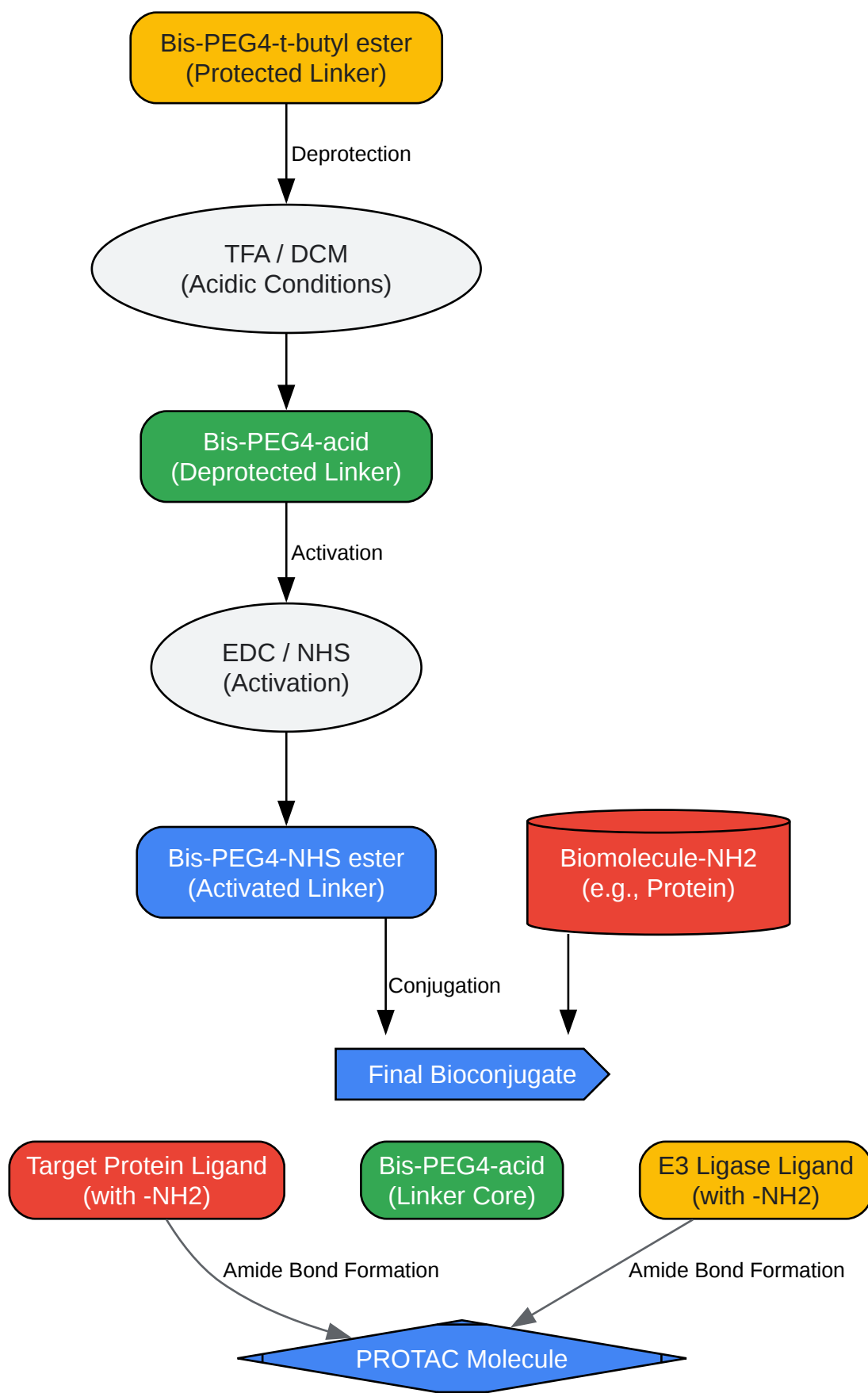
- Activation of Carboxylic Acids:
 - Dissolve the Bis-PEG4-acid in the Activation Buffer.
 - Add a 5-10 fold molar excess of both EDC and NHS to the linker solution.
 - Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.

- Conjugation to Protein:
 - Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized based on the desired degree of labeling (typically starting with a 10-20 fold molar excess of linker).
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
- Purification:
 - Remove excess linker and reaction byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
- Characterization:
 - Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the linker or attached molecule has a chromophore.

Visualized Workflows and Mechanisms

General Bioconjugation Workflow

The following diagram illustrates the two-stage process of using **Bis-PEG4-t-butyl ester**: deprotection followed by conjugation to a biomolecule.



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